2-Amino-6-methoxypyridine

Physical Organic Chemistry Hydrogen Bonding Tautomerization

2-Amino-6-methoxypyridine (CAS: 17920-35-3) is a pyridine derivative characterized by the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. It is a heterocyclic building block with a primary amino group at the 2-position and a methoxy group at the 6-position.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 17920-35-3
Cat. No. B105723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxypyridine
CAS17920-35-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=N1)N
InChIInChI=1S/C6H8N2O/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3,(H2,7,8)
InChIKeyDEUALFRBMNMGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxypyridine (CAS: 17920-35-3): Core Properties and Chemical Identity


2-Amino-6-methoxypyridine (CAS: 17920-35-3) is a pyridine derivative characterized by the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol [1]. It is a heterocyclic building block with a primary amino group at the 2-position and a methoxy group at the 6-position. This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and it serves as a fragment scaffold in drug discovery due to its reactive functional groups . Its physical properties include being an air-sensitive brown liquid with slight solubility in water and a boiling point of 229.5±20.0 °C .

Why 2-Amino-6-methoxypyridine Cannot Be Substituted by Generic Aminopyridine Analogs


The substitution of 2-Amino-6-methoxypyridine with a generic aminopyridine analog is not feasible due to the distinct electronic and steric influence of its specific substitution pattern. The methoxy group at the 6-position provides unique hydrogen-bonding capabilities and alters the compound's reactivity compared to other halide- or methyl-substituted aminopyridines [1]. This regiochemistry is critical for its role as a fragment scaffold, where the precise spatial arrangement of the amino and methoxy groups governs molecular recognition and subsequent synthetic modifications . Using a different isomer, such as 5-Amino-2-methoxypyridine or an unsubstituted analog, would disrupt the intended binding interactions in drug design or alter the synthetic pathway in complex molecule assembly.

Quantitative Differentiation of 2-Amino-6-methoxypyridine Against Its Closest Analogs


Electronic and Tautomeric Behavior vs. 2-Amino-3-methoxypyridine

In a comparative study on hydrogen bonding and amino–imino tautomerization, 2-Amino-6-methoxypyridine (2A6MOP) exhibits a significantly higher enthalpy of complex formation with acetic acid compared to its positional isomer, 2-Amino-3-methoxypyridine (2A3MOP). This difference is attributed to the distinct electronic and steric environments created by the methoxy group's position relative to the amino group, which influences its hydrogen bond acceptor strength [1].

Physical Organic Chemistry Hydrogen Bonding Tautomerization

Distinct Regiochemistry and Safety Profile vs. 2-Amino-6-chloropyridine

While both compounds share the 2-amino substitution, 2-Amino-6-methoxypyridine and 2-Amino-6-chloropyridine are not interchangeable. The methoxy group in the target compound provides different reactivity for synthetic transformations (e.g., its potential conversion to a hydroxyl group or use in nucleophilic aromatic substitution) compared to the chlorine atom. The GHS safety profile also differs, with 2-Amino-6-methoxypyridine having a different set of hazard statements (H302-H312-H332-H315-H319-H335) compared to the chloro analog .

Medicinal Chemistry Synthetic Intermediates Regiochemistry

Fragment Scaffold Utility vs. 2-Amino-6-methylpyridine

2-Amino-6-methoxypyridine is specifically characterized and utilized as a fragment molecule for molecular linking, expansion, and modification in drug discovery . Its methoxy group acts as a hydrogen bond acceptor, a feature that distinguishes it from a methyl-substituted analog like 2-Amino-6-methylpyridine. While the methyl analog is a useful building block, the methoxy group in the target compound offers a key polar interaction that is often crucial for binding to biological targets and for enhancing the solubility profile of derived lead compounds .

Drug Discovery Fragment-Based Drug Design Medicinal Chemistry

Validated Application Scenarios for 2-Amino-6-methoxypyridine (CAS: 17920-35-3)


Fragment-Based Drug Discovery (FBDD)

2-Amino-6-methoxypyridine is an ideal fragment scaffold for the design and screening of novel drug candidates. Its low molecular weight (124.14 g/mol) and defined hydrogen-bonding capabilities make it a valuable starting point for fragment linking or growing strategies, particularly for targets where a methoxy group is a known pharmacophoric element .

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the multi-step synthesis of more complex pharmaceutical agents, especially those targeting neurological disorders . The differentiated reactivity of its 6-methoxy and 2-amino groups allows for sequential and selective functionalization in synthetic routes .

Development of Agrochemicals and Dyestuffs

As a versatile organic intermediate, 2-Amino-6-methoxypyridine is used in the industrial production of agrochemicals and dyestuffs . Its substitution pattern can be leveraged to build chemical structures with specific properties, such as improved photostability or binding affinity to agricultural targets.

Fundamental Studies in Physical Organic Chemistry

Due to its distinct regiochemistry, 2-Amino-6-methoxypyridine is a valuable model compound for studying the effects of methoxy substitution on hydrogen bonding, tautomerization, and electronic properties in pyridine systems . Researchers use it to develop and validate computational models and understand structure-activity relationships in heterocyclic chemistry.

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